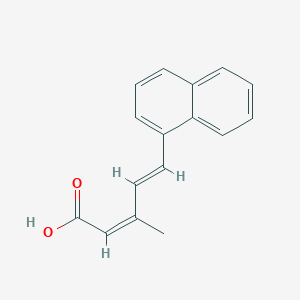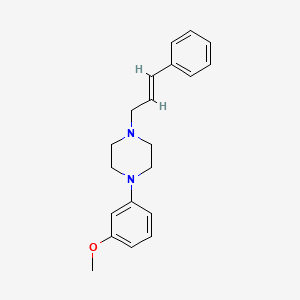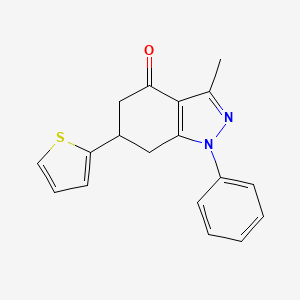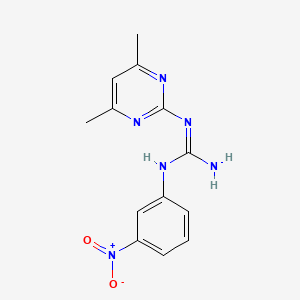![molecular formula C20H19F4NO3 B5404595 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine](/img/structure/B5404595.png)
4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine, also known as TFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine acts as a selective antagonist of the G protein-coupled receptor 35 (GPR35). GPR35 is a receptor that is involved in various physiological processes, including inflammation, pain, and cardiovascular function. 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine binds to the receptor and prevents its activation, leading to a decrease in the downstream signaling pathways.
Biochemical and Physiological Effects:
4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Additionally, 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine in lab experiments is its selectivity for GPR35, which allows for more specific studies of the receptor's function. However, 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine research. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its role in other physiological processes, such as pain and cardiovascular function. Additionally, there is a need for the development of more stable and soluble analogs of 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine to improve its effectiveness in lab experiments.
Métodos De Síntesis
4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)benzaldehyde with propargylamine, followed by the reaction with morpholine. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine has been used in scientific research in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine has also been used as a tool in studying the role of G protein-coupled receptors (GPCRs) in signal transduction pathways.
Propiedades
IUPAC Name |
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4NO3/c1-26-13-4-2-5-14(12-13)28-20-18(23)16(21)15(17(22)19(20)24)6-3-7-25-8-10-27-11-9-25/h2-6,12H,7-11H2,1H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYQPSLHCSPLMW-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)C=CCN3CCOCC3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCOCC3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)
![N-benzyl-N'-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]sulfamide](/img/structure/B5404514.png)
![3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one](/img/structure/B5404517.png)
![N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B5404520.png)


![3,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5404560.png)
![(3S*,5R*)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404565.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404566.png)
![N-(4-methylbenzyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5404574.png)
![3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride](/img/structure/B5404583.png)


